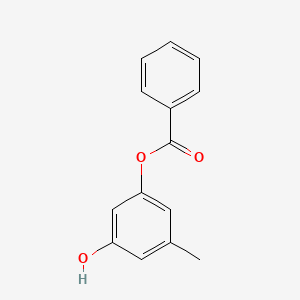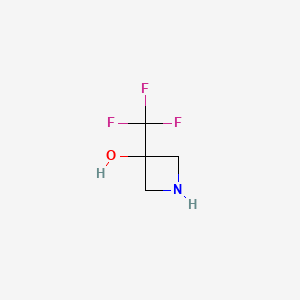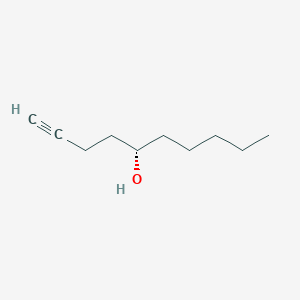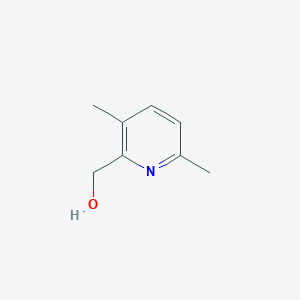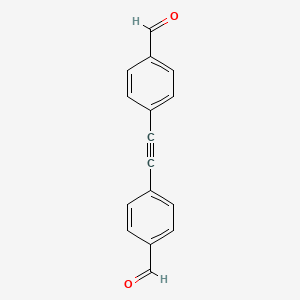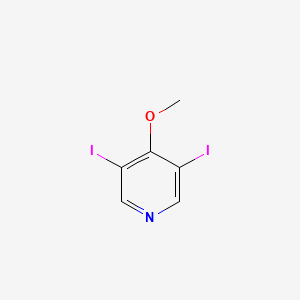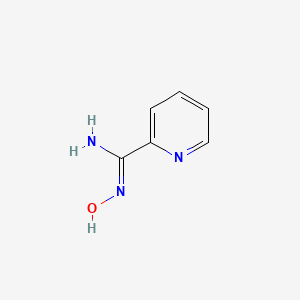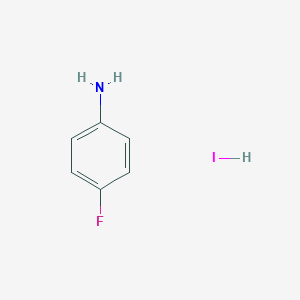
4-Fluoroaniline Hydroiodide
Overview
Description
4-Fluoroaniline hydroiodide is a compound that is not directly discussed in the provided papers. However, the papers do discuss various fluorinated compounds and their synthesis, properties, and applications, which can provide insights into the characteristics one might expect from 4-fluoroaniline hydroiodide. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased stability and the ability to modulate the physicochemical properties of molecules .
Synthesis Analysis
The synthesis of fluorinated compounds can be complex and often requires specific conditions or catalysts. For example, the enantioselective synthesis of 4-fluoroisochromanones involves chiral aryl iodide-catalyzed fluorolactonization using HF-pyridine as a nucleophilic fluoride source . Similarly, 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry, are synthesized by double fluorination of N-protected hydroxyproline with a sulfur trifluoride reagent . These methods highlight the importance of selective fluorination techniques in the synthesis of fluorinated compounds, which could be relevant for the synthesis of 4-fluoroaniline hydroiodide.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be significantly altered by the presence of fluorine atoms. For instance, the substitution of sulfur for oxygen in the carbohydrate ring of nucleosides changes the conformation of that moiety, as observed in X-ray crystallography . In the case of 4-fluoroaniline hydroiodide, the presence of the fluorine atom could influence the electronic distribution and conformation of the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Fluorinated anilines can undergo bioactivation to form reactive benzoquinoneimines, which are primary reaction products. This bioactivation is a direct result of cytochrome P-450 dependent conversion and can lead to the formation of various metabolites . The reactivity of 4-fluoroaniline hydroiodide would likely be influenced by the presence of the fluorine atom, which can affect the site and rate of metabolic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the introduction of fluorine atoms can increase the stability of a molecule, as seen with hexafluoroleucine in a 4-helix bundle protein . The fluorine atom's electronegativity and small size can also influence the compound's boiling point, acidity, and lipophilicity. These properties are crucial for the application of fluorinated compounds in medicinal chemistry and drug design .
Scientific Research Applications
Organic Synthesis
4-Fluoroaniline Hydroiodide is utilized in organic synthesis, particularly in the preparation of fluorinated compounds. For example, it has been used in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The synthesis involves diazotization followed by coupling reactions, highlighting the compound's role in facilitating the introduction of fluorine into complex molecules, thereby modifying their chemical properties for potential pharmaceutical applications (Qiu et al., 2009).
Fluorescence Microscopy
In the field of fluorescence microscopy, fluorinated compounds, including those derived from 4-Fluoroaniline Hydroiodide, are significant. They are used as fluorophores for in vivo cancer diagnosis and real-time detection of cancer, leveraging their high fluorescent intensity and low toxicity. This application underscores the importance of fluorinated compounds in biomedical imaging and diagnostics, providing tools for non-invasive and real-time observation of biological processes (Alford et al., 2009).
Development of Fluorinated Materials
Fluorinated materials, including polymers and liquid crystals, benefit from the inclusion of fluorinated monomers like those derivable from 4-Fluoroaniline Hydroiodide. These materials exhibit unique properties such as chemical inertness, thermal stability, and hydrophobicity, making them suitable for various industrial applications ranging from coatings and lubricants to advanced electronic and aerospace components. The synthesis and characterization of such fluorinated materials highlight the broader impact of fluorinated compounds in material science, enabling the development of high-performance materials with tailored properties (Henry et al., 2018).
Mechanism of Action
Target of Action
4-Fluoroaniline Hydroiodide is an organofluorine compound . It is used as a precursor to various potential and real applications . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . It has also been evaluated for the production of ligands for homogeneous catalysis . .
Mode of Action
It is known that 4-fluoroaniline, the parent compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene
Biochemical Pathways
It is known that 4-fluoroaniline, the parent compound, is a common building block in medicinal chemistry and related fields
Pharmacokinetics
It is known that following a single oral dose of 14c-fluoroaniline of about 20 mg/kg, more than 80% of the dose is excreted in 0-24 h, the urine being the major route
Result of Action
It is known that 4-fluoroaniline, the parent compound, is used as a precursor to various potential and real applications
Action Environment
It is known that 4-fluoroaniline, the parent compound, is a colorless liquid
properties
IUPAC Name |
4-fluoroaniline;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.HI/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFIJIDZQADKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroaniline Hydroiodide | |
CAS RN |
85734-19-6 | |
| Record name | 4-Fluoroaniline Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



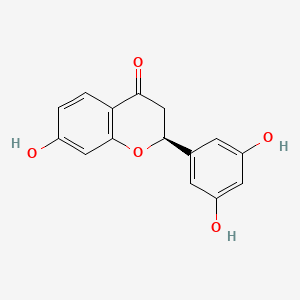
![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)

